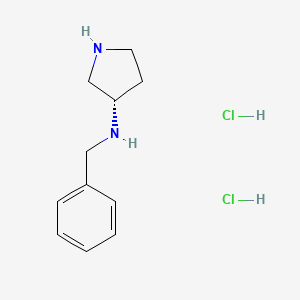

(S)-N-Benzylpyrrolidin-3-amine 2HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-Benzylpyrrolidin-3-amine 2HCl is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Based on the search results, here's a detailed overview of the applications of N-Benzyl-3-pyrrolidinamine 2HCl, with a focus on its scientific research applications, biological activities, and chemical properties.

Scientific Research Applications

N-Benzyl-3-pyrrolidinamine 2HCl is a chemical compound derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and is utilized across various scientific disciplines. Its applications span chemistry, biology, medicine, and industry.

- Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology: It is employed in the study of enzyme interactions and as a precursor for biologically active compounds.

- Medicine: It is investigated for potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

- Industry: It is utilized in the production of fine chemicals and as a catalyst in certain industrial processes.

Chemical Reactions Analysis

N-Benzyl-3-pyrrolidinamine can undergo several types of chemical reactions:

- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide. Major products formed include benzyl alcohol and pyrrolidinone derivatives.

- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, yielding benzylamine and pyrrolidine derivatives.

- Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

N-Benzyl-3-pyrrolidinamine 2HCl has shown potential in medicinal chemistry and pharmacology due to its biological activities.

Antimicrobial Activity: Research indicates that compounds related to N-benzyl-3-pyrrolidinamine exhibit antimicrobial properties. Sulfonamidopyrrolidines (gyramides) act as DNA gyrase inhibitors, which is crucial for bacterial cell division.

Neuroleptic Activity: The neuroleptic potential of N-benzyl-3-pyrrolidinamine derivatives has been explored. Certain benzamides derived from pyrrolidine showed enhanced activity in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting a correlation between structure and neuroleptic activity. Some compounds were significantly more potent than established neuroleptics like haloperidol and metoclopramide.

Case Studies

Case Study 1: Antimicrobial Efficacy

N-benzyl-3-sulfonamidopyrrolidines demonstrated minimum inhibitory concentrations (MICs) ranging from 2.5 to 160 µM against various bacterial strains including Staphylococcus aureus and Streptococcus pneumoniae, suggesting that structural modifications in the pyrrolidine framework can lead to enhanced antimicrobial efficacy.

Case Study 2: Neuropharmacological Effects

The compound cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide exhibited antistereotypic activity while maintaining a low incidence of cataleptogenicity, suggesting its potential for therapeutic use in treating psychotic disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-benzyl-3-pyrrolidinamine derivatives.

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Gyramide A | DNA gyrase inhibitor | 0.7 - 3.3 | Effective against Gram-negative bacteria |

| YM-09151-2 | Neuroleptic | 0.5 - 1.0 | More potent than haloperidol |

| Metoclopramide | Neuroleptic | 7.5 - 15 | Standard comparison for new compounds |

VHL-Targeting

N-Benzylpyrrolidin-3-amine derivatives are used in the design of Von Hippel-Lindau (VHL) protein-targeted compounds . These compounds covalently bind to Ser110 in the HIF1α . For example, VHL-SF2 was able to displace labeled peptide in the FP assay, with an apparent IC50 of 35 μM at 2 h, consistent with predicted covalent occupancy of the VHL HIF1α binding site . Intact LC-MS analysis confirmed single labeling of VHL by VHL-SF2, with conversion of 65% at 24 h .

AM2 Receptor Antagonists

Propiedades

Fórmula molecular |

C11H18Cl2N2 |

|---|---|

Peso molecular |

249.18 g/mol |

Nombre IUPAC |

(3S)-N-benzylpyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m0../s1 |

Clave InChI |

DNQLGIHOISKLOE-IDMXKUIJSA-N |

SMILES isomérico |

C1CNC[C@H]1NCC2=CC=CC=C2.Cl.Cl |

SMILES canónico |

C1CNCC1NCC2=CC=CC=C2.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.